molecular formula C8H13ClO B14328199 1-(2-Chlorocyclopentyl)propan-2-one CAS No. 106347-75-5

1-(2-Chlorocyclopentyl)propan-2-one

Cat. No.: B14328199
CAS No.: 106347-75-5
M. Wt: 160.64 g/mol
InChI Key: JPVDKBMHPDLMGB-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclopentyl)propan-2-one is an organic compound that features a cyclopentane ring substituted with a chlorine atom and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorocyclopentyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorocyclopentanone with a suitable alkylating agent under controlled conditions. The reaction typically requires a base to deprotonate the cyclopentanone, followed by the addition of the alkylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorocyclopentyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorocyclopentyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorocyclopentyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog without the chlorine substitution.

    2-Chlorocyclopentanone: Similar structure but lacks the propanone group.

    Propiophenone: Contains a phenyl group instead of a cyclopentane ring.

Uniqueness

1-(2-Chlorocyclopentyl)propan-2-one is unique due to the presence of both a chlorine-substituted cyclopentane ring and a propanone group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

106347-75-5

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

1-(2-chlorocyclopentyl)propan-2-one

InChI

InChI=1S/C8H13ClO/c1-6(10)5-7-3-2-4-8(7)9/h7-8H,2-5H2,1H3

InChI Key

JPVDKBMHPDLMGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCC1Cl

Origin of Product

United States

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